

# Chemical structure of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid

**Cat. No.:** B1345801

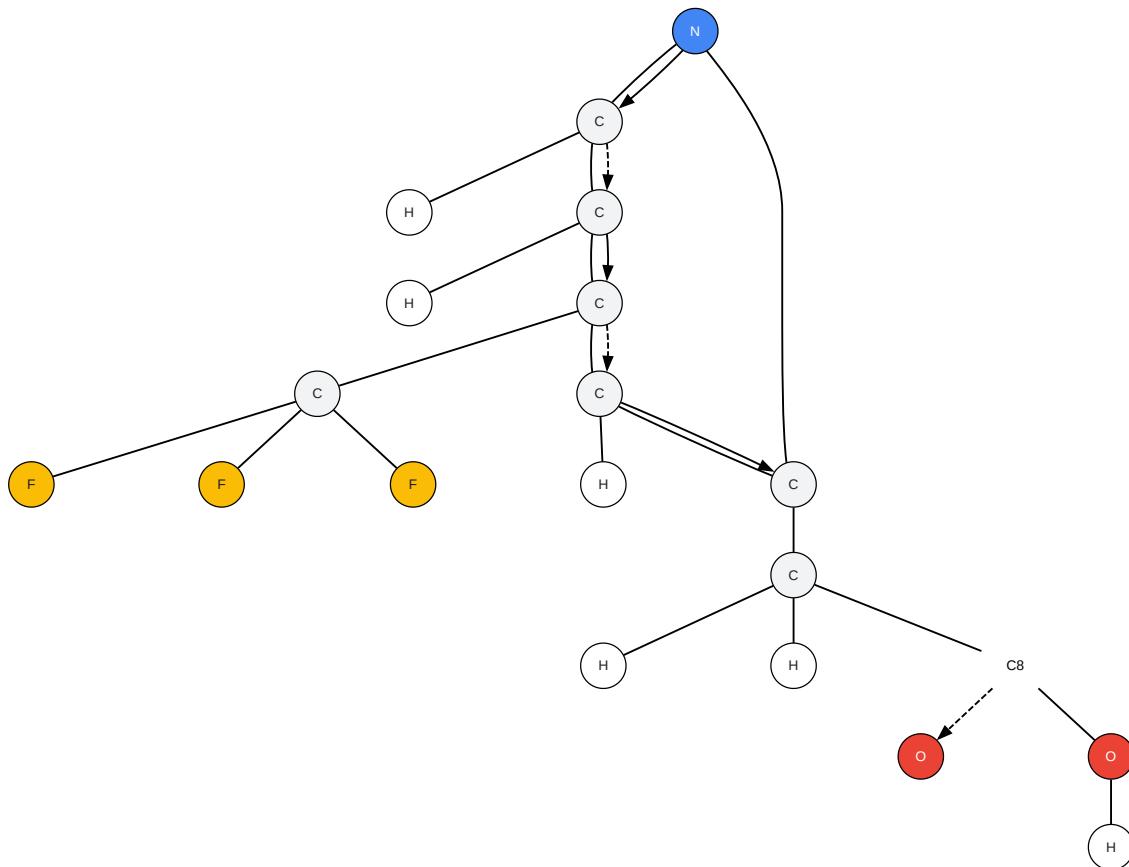
[Get Quote](#)

An In-Depth Technical Guide to **2-(5-(Trifluoromethyl)pyridin-2-yl)acetic Acid**

## Executive Summary

This document provides a comprehensive technical overview of **2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid**. It is intended for researchers, medicinal chemists, and drug development professionals interested in the chemical properties, synthesis, analysis, and potential applications of this fluorinated heterocyclic compound. The presence of the trifluoromethyl group on the pyridine ring suggests that this molecule may possess unique physicochemical and biological properties, making it a compound of interest in agrochemical and pharmaceutical research. This guide details its known and predicted properties, provides plausible experimental protocols for its synthesis and analysis, and discusses its potential biological significance based on related structures.

## Physicochemical Properties


**2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid** is a solid, crystalline compound at room temperature.<sup>[1]</sup> Its core structure consists of an acetic acid moiety attached to the second position of a pyridine ring, which is substituted with a trifluoromethyl group at the fifth position.

## Data Summary

The known and predicted physicochemical properties of the compound are summarized in the table below. It is important to note that some physical properties, such as boiling point and density, are computationally predicted and have not been experimentally verified in the available literature.

| Property                  | Value                                                        | Source                                  |
|---------------------------|--------------------------------------------------------------|-----------------------------------------|
| CAS Number                | 785762-99-4                                                  | <a href="#">[1]</a>                     |
| Molecular Formula         | C <sub>8</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>2</sub> | <a href="#">[1]</a>                     |
| Molecular Weight          | 205.13 g/mol                                                 | <a href="#">[1]</a>                     |
| Physical State            | White to off-white powder or crystals                        | <a href="#">[1]</a>                     |
| Melting Point             | Not Available                                                | <a href="#">[1]</a> <a href="#">[2]</a> |
| Boiling Point (Predicted) | 275.1 ± 35.0 °C at 760 Torr                                  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Density (Predicted)       | 1.428 ± 0.06 g/cm <sup>3</sup>                               | <a href="#">[1]</a> <a href="#">[2]</a> |
| Solubility                | Not Available                                                | <a href="#">[1]</a> <a href="#">[2]</a> |

## Chemical Structure


[Click to download full resolution via product page](#)

Caption: Molecular connectivity of the title compound.

## Synthesis and Purification

While a specific published synthesis for **2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid** is not readily available, a plausible and efficient synthetic route can be designed based on established organometallic cross-coupling reactions and subsequent functional group manipulations. A common precursor for such molecules is 2-chloro-5-(trifluoromethyl)pyridine, which is commercially available.[3]

A potential pathway involves the conversion of 2-chloro-5-(trifluoromethyl)pyridine to its corresponding ethyl acetate derivative via a palladium-catalyzed cross-coupling reaction with a suitable acetate enolate equivalent, followed by hydrolysis to yield the final carboxylic acid.



[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for the target compound.

## Experimental Protocol: Synthesis (Representative)

The following is a representative, hypothetical protocol for the synthesis of **2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid**.

### Step 1: Synthesis of Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

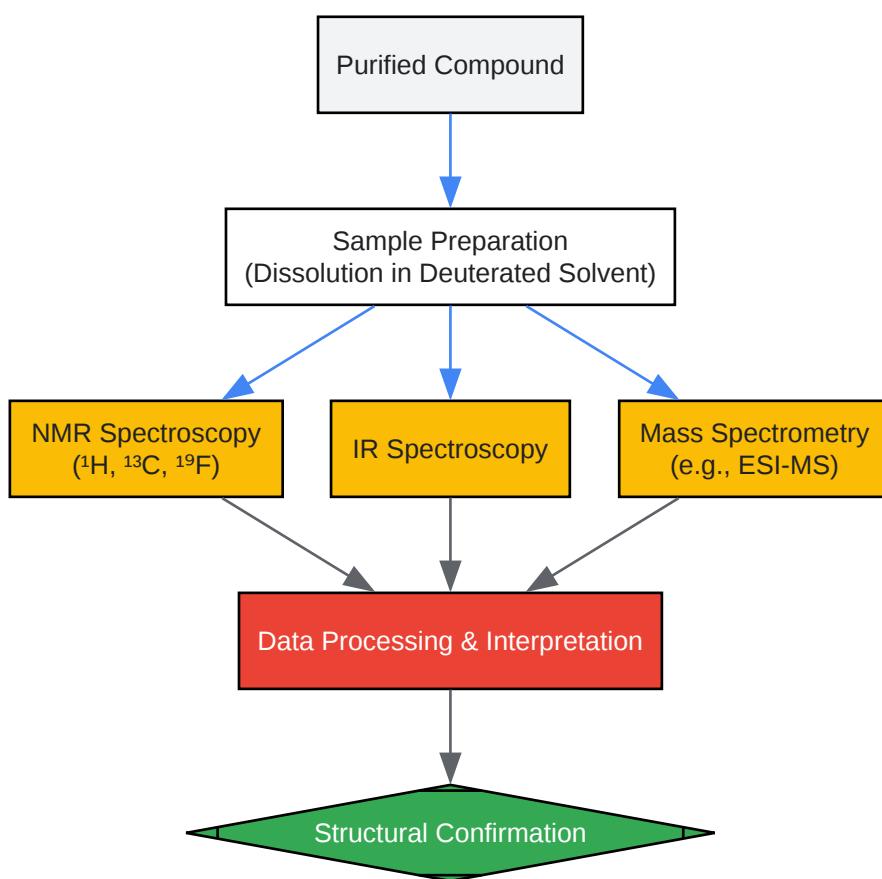
- To a dry, nitrogen-flushed three-neck flask equipped with a reflux condenser and magnetic stirrer, add zinc dust (1.2 eq) and dry THF.
- Add a solution of ethyl bromoacetate (1.1 eq) in dry THF dropwise to the zinc suspension. The reaction may need gentle heating to initiate.
- Once the Reformatsky reagent has formed (indicated by the consumption of zinc), add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.05 eq).

- Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the ester intermediate.

#### Step 2: Hydrolysis to **2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid**

- Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.
- Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
- Remove the ethanol under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of 1M HCl.
- The product should precipitate as a solid. If not, extract with ethyl acetate.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

## Experimental Protocol: Purification


The crude solid product can be purified by recrystallization.

- Dissolve the crude acid in a minimum amount of a hot solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly under vacuum.

## Spectroscopic and Analytical Characterization

Structural confirmation of **2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid** would be achieved using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ ), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data is not publicly available, the expected spectral characteristics can be predicted based on the molecular structure.



[Click to download full resolution via product page](#)

Caption: General workflow for analytical characterization.

## Predicted NMR Data

The following tables summarize the predicted chemical shifts ( $\delta$ ) in ppm. The predictions are based on standard chemical shift increments and the electronic environment of the nuclei.

Table: Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ , 400 MHz)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity  | Integration | Assignment   |
|----------------------------------|---------------|-------------|--------------|
| ~10-12                           | Broad Singlet | 1H          | -COOH        |
| ~8.7                             | Singlet       | 1H          | Pyridine H-6 |
| ~7.9                             | Doublet       | 1H          | Pyridine H-4 |
| ~7.4                             | Doublet       | 1H          | Pyridine H-3 |

| ~3.9 | Singlet | 2H | -CH<sub>2</sub>- |

Table: Predicted  $^{13}\text{C}$  and  $^{19}\text{F}$  NMR Data

| Nucleus         | Chemical Shift ( $\delta$ , ppm) | Assignment         |
|-----------------|----------------------------------|--------------------|
| $^{13}\text{C}$ | ~175                             | -COOH              |
| $^{13}\text{C}$ | ~155                             | Pyridine C-2       |
| $^{13}\text{C}$ | ~148 (q)                         | Pyridine C-5       |
| $^{13}\text{C}$ | ~147                             | Pyridine C-6       |
| $^{13}\text{C}$ | ~135                             | Pyridine C-4       |
| $^{13}\text{C}$ | ~124 (q)                         | -CF <sub>3</sub>   |
| $^{13}\text{C}$ | ~122                             | Pyridine C-3       |
| $^{13}\text{C}$ | ~43                              | -CH <sub>2</sub> - |

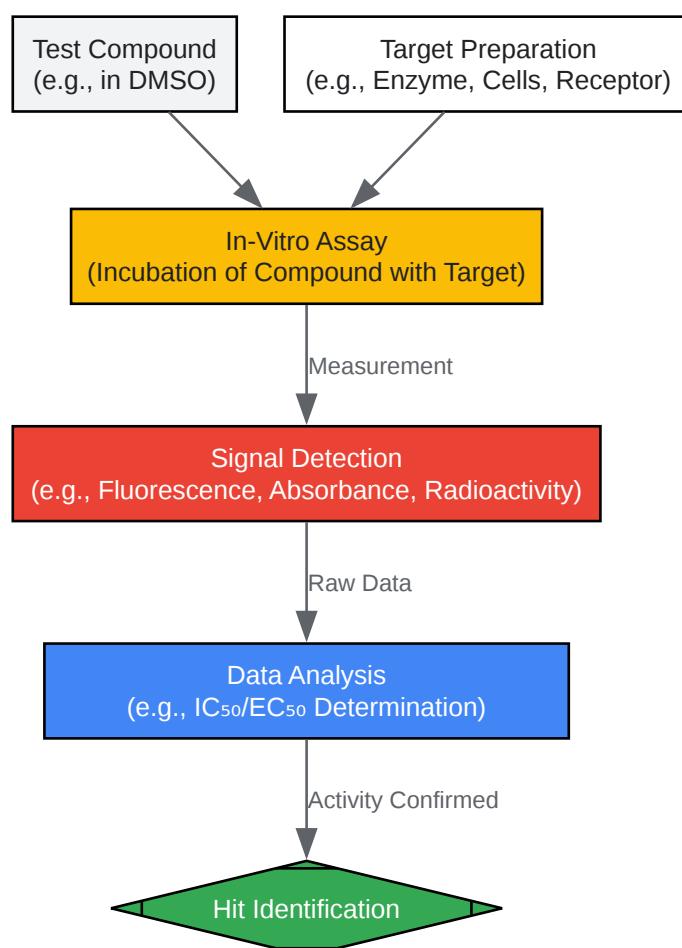
|  $^{19}\text{F}$  | ~ -62 | -CF<sub>3</sub> |

## Predicted IR Data

Table: Predicted IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                       |
|--------------------------------|-----------|----------------------------------|
| 2500-3300                      | Broad     | O-H stretch (Carboxylic Acid)    |
| ~1710                          | Strong    | C=O stretch (Carboxylic Acid)    |
| 1550-1600                      | Medium    | C=N, C=C stretch (Pyridine ring) |

| 1100-1300 | Strong | C-F stretch (CF<sub>3</sub> group) |


## Experimental Protocol: NMR Analysis

- Accurately weigh approximately 5-10 mg of the purified, dry compound.
- Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- If using CDCl<sub>3</sub>, a drop of D<sub>2</sub>O can be added after the initial <sup>1</sup>H spectrum is acquired to confirm the exchangeable -COOH proton.
- Acquire <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm the structure.

## Biological Activity and Potential Applications

Specific biological activity data for **2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid** is not available in the public domain. However, the trifluoromethylpyridine motif is a well-established pharmacophore and toxophore in medicinal chemistry and agrochemistry.<sup>[4]</sup>

- Agrochemicals: Many commercial herbicides and insecticides contain a trifluoromethylpyridine core, which can enhance metabolic stability and membrane permeability.[4]
- Pharmaceuticals: The related compound, 5-(Trifluoromethyl)pyridine-2-carboxylic acid, is a known intermediate in the synthesis of  $\beta$ -secretase (BACE) inhibitors, which are investigated for the treatment of Alzheimer's disease.[5] Other trifluoromethylpyridine derivatives have shown activity as anti-chlamydial agents.[6] The acetic acid side chain provides a handle for further derivatization into esters or amides, which could be explored to generate libraries of potential drug candidates.



[Click to download full resolution via product page](#)

Caption: General workflow for in-vitro biological screening.

## Conclusion

**2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid** is a fluorinated heterocyclic building block with significant potential for application in drug discovery and materials science. While detailed experimental data on its properties and synthesis are scarce, this guide provides a robust framework based on established chemical principles. The combination of the pyridine ring, the electron-withdrawing trifluoromethyl group, and the versatile carboxylic acid handle makes it an attractive starting point for the synthesis of novel bioactive molecules. Further research is warranted to fully characterize this compound and explore its utility in various scientific fields.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [hoffmanchemicals.com](http://hoffmanchemicals.com) [hoffmanchemicals.com]
- 2. [hoffmanchemicals.com](http://hoffmanchemicals.com) [hoffmanchemicals.com]
- 3. 2-Chloro-5-(trifluoromethyl)pyridine | C<sub>6</sub>H<sub>3</sub>ClF<sub>3</sub>N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]
- 6. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345801#chemical-structure-of-2-5-trifluoromethyl-pyridin-2-yl-acetic-acid>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)